n-(2-Fluorophenethyl)-1-methylpiperidin-4-amine
Description
N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine is a substituted piperidine derivative featuring a 1-methylpiperidin-4-amine core linked to a 2-fluorophenethyl group. This compound shares structural similarities with opioid receptor modulators, particularly fentanyl analogs, due to its piperidine backbone and aromatic substituents. The ortho-fluorine on the phenethyl group may enhance metabolic stability and influence receptor binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-17-10-7-13(8-11-17)16-9-6-12-4-2-3-5-14(12)15/h2-5,13,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZYYQWZSDSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine typically involves the reaction of 2-fluorophenethylamine with 1-methylpiperidin-4-one. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(2-Fluorophenethyl)-1-methylpiperidin-4-amine with key analogs, highlighting differences in substituents, molecular weight, and functional groups:
Key Observations:
- Fluorine Position : The ortho-fluorine in the target compound may confer steric and electronic effects distinct from para-fluorinated analogs like N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine .
- Linker Type : Phenethyl (target) vs. benzyl () or cyclohexylmethyl () groups alter lipophilicity and receptor interaction. Phenethyl’s extended chain may enhance µ-opioid receptor binding compared to benzyl .
Forensic and Regulatory Considerations
- Structural Alerts : The target compound’s resemblance to fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl) raises regulatory concerns. Its inclusion in controlled substance lists is plausible given structural similarities .
- Detection Challenges: Fluorinated phenethyl groups may complicate mass spectrometry identification compared to non-fluorinated analogs like N-phenyl-1-(2-phenylethyl)piperidin-4-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
